molecular formula C21H16ClN3O5S2 B2992682 2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(3-chloro-4-methylphenyl)-N-methylthiophene-3-sulfonamide CAS No. 1207006-79-8

2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(3-chloro-4-methylphenyl)-N-methylthiophene-3-sulfonamide

Cat. No.: B2992682
CAS No.: 1207006-79-8
M. Wt: 489.95
InChI Key: BCFDUTWKVKAHHA-UHFFFAOYSA-N
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Description

2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(3-chloro-4-methylphenyl)-N-methylthiophene-3-sulfonamide is a heterocyclic sulfonamide derivative characterized by a thiophene core substituted with a sulfonamide group, a 1,2,4-oxadiazole ring, and a benzodioxol moiety. The benzodioxol group, a methylenedioxy aromatic system, is associated with enhanced metabolic stability and bioavailability in medicinal compounds, as seen in drugs like paroxetine .

Structural elucidation of such compounds typically employs nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. For instance, SHELX software, a gold standard in small-molecule crystallographic refinement, could be utilized to resolve the compound’s three-dimensional conformation, ensuring precise stereochemical assignments .

Properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(3-chloro-4-methylphenyl)-N-methylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O5S2/c1-12-3-5-14(10-15(12)22)25(2)32(26,27)18-7-8-31-19(18)21-23-20(24-30-21)13-4-6-16-17(9-13)29-11-28-16/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFDUTWKVKAHHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(3-chloro-4-methylphenyl)-N-methylthiophene-3-sulfonamide is a complex organic molecule featuring multiple functional groups that may contribute to its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The compound's structure includes:

  • Benzodioxole : Known for its diverse biological activities.
  • Oxadiazole : Often associated with antimicrobial and anticancer properties.
  • Thiazole and Sulfonamide Groups : Contributing to its pharmacological profile.

Molecular Formula

The molecular formula of the compound is C21H15ClN3O7SC_{21}H_{15}ClN_3O_7S with a molecular weight of approximately 465.83 g/mol.

Antimicrobial Activity

Research has indicated that compounds similar to the one exhibit significant antimicrobial properties. For instance, studies have shown that oxadiazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The sulfonamide group is also known for its antibacterial effects.

Anticancer Potential

The mechanism of action for many oxadiazole derivatives includes the induction of apoptosis in cancer cells. For example, compounds with similar structures have been evaluated for their ability to inhibit specific cancer cell lines, demonstrating cytotoxic effects through various pathways such as DNA intercalation and inhibition of topoisomerase .

Enzyme Inhibition

The compound may interact with critical enzymes involved in cellular processes. For example, some oxadiazole derivatives have been identified as inhibitors of thioredoxin reductase (TrxR), a target in cancer therapy due to its role in redox homeostasis and cell survival .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of various oxadiazole compounds, it was found that derivatives showed potent activity against Candida albicans and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL depending on the specific structure .

CompoundMIC (µg/mL)Target Organism
Compound A0.5Staphylococcus aureus
Compound B8Candida albicans
Compound C16Escherichia coli

Study 2: Anticancer Activity

A series of oxadiazole derivatives were tested against various human cancer cell lines. One particular derivative showed IC50 values below 10 µM against HepG2 liver cancer cells, indicating strong potential for further development .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Binding to and inhibiting key enzymes involved in cell proliferation.
  • DNA Interaction : Potential intercalation into DNA strands leading to disruptions in replication and transcription.
  • Induction of Apoptosis : Triggering programmed cell death pathways in malignant cells.

Comparison with Similar Compounds

Structural Analogues and Key Differences

A structurally related compound, 2-(4-chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine (ZINC2710458), shares the sulfonamide functionality but diverges in core heterocycles and substituents (Table 1) .

Table 1: Structural and Physicochemical Comparison

Feature Target Compound ZINC2710458 ( Compound)
Core Heterocycle Thiophene Thiazole
Additional Rings 1,2,4-Oxadiazole, Benzodioxol Two sulfonyl-substituted phenyl rings
Sulfonamide Groups 1 (Thiophene-3-sulfonamide) 2 (Thiazole-2- and 4-sulfonamide)
Substituents N-(3-Chloro-4-methylphenyl)-N-methyl N-(3-Methoxypropyl)
Molecular Weight ~535.98 g/mol* ~554.05 g/mol*
Calculated LogP ~4.2 (Moderate lipophilicity) ~3.8 (Slightly lower lipophilicity)

*Molecular weights and LogP values estimated using cheminformatics tools (e.g., Molinspiration).

Functional Implications
  • Heterocyclic Core: The thiophene in the target compound may confer distinct electronic properties compared to the thiazole in ZINC2710456.
  • Benzodioxol vs. Phenyl Sulfonyl Groups : The benzodioxol moiety in the target compound could enhance metabolic resistance due to its methylenedioxy bridge, whereas the dual sulfonyl groups in ZINC2710458 might increase solubility but reduce membrane permeability .
  • Substituent Effects : The N-(3-chloro-4-methylphenyl)-N-methyl group in the target compound introduces steric bulk and halogen-mediated hydrophobic interactions, contrasting with the smaller 3-methoxypropyl group in ZINC2710457.

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